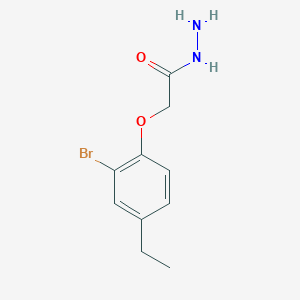

2-(2-Bromo-4-ethylphenoxy)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

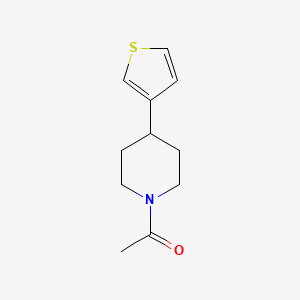

“2-(2-Bromo-4-ethylphenoxy)acetohydrazide” is a chemical compound with the molecular formula C10H13BrN2O2 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “2-(2-Bromo-4-ethylphenoxy)acetohydrazide” consists of a bromo-ethylphenoxy group attached to an acetohydrazide group . The molecular weight of this compound is 273.13 .Physical And Chemical Properties Analysis

“2-(2-Bromo-4-ethylphenoxy)acetohydrazide” has a molecular weight of 273.13 . The InChI code for this compound is 1S/C10H13BrN2O2/c1-2-7-3-4-9 (8 (11)5-7)15-6-10 (14)13-12/h3-5H,2,6,12H2,1H3, (H,13,14) .Applications De Recherche Scientifique

Pharmaceutical Applications

2-(2-Bromo-4-ethylphenoxy)acetohydrazide: is a compound that has potential applications in the pharmaceutical industry. It can be used as an intermediate in the synthesis of various drugs. For instance, hydrazide functional groups are significant in antituberculosis, antibacterial, antifungal, and antimicrobial pharmaceuticals . Derivatives containing an aromatic fragment, like this compound, often exhibit antibacterial and antifungal activities .

Material Science

In material science, this compound could be utilized in the development of new polymeric materials. Its ability to form coordination polymers with metals like nickel(II) suggests potential for creating novel materials with specific magnetic, conductive, or catalytic properties .

Chemical Synthesis

2-(2-Bromo-4-ethylphenoxy)acetohydrazide: serves as a valuable starting material for synthesizing biologically active derivatives. It’s particularly useful in the synthesis of complex molecules due to its reactive hydrazide group, which can undergo various chemical transformations .

Biochemistry Research

In biochemistry, this compound can be used in proteomics research. It may be involved in the study of protein interactions and functions, as well as in the identification of proteins within complex biological systems .

Environmental Applications

While specific environmental applications for 2-(2-Bromo-4-ethylphenoxy)acetohydrazide are not detailed in the available literature, compounds like this could be explored for their potential use in environmental remediation processes, such as the removal of pollutants or heavy metals from water sources .

Coordination Chemistry

The compound’s ability to act as a ligand to form coordination compounds with various metals can be exploited in coordination chemistry to create complexes with desired properties for catalysis or material applications .

Cancer Research

Metal complexes involving hydrazide derivatives have shown potential in therapeutic chemoprevention against cancerous cells. This compound could be a candidate for creating such complexes due to its structural features .

Analytical Chemistry

In analytical chemistry, 2-(2-Bromo-4-ethylphenoxy)acetohydrazide could be used as a reagent or a precursor to reagents used in chemical assays and diagnostic tests, owing to its reactivity and ability to bind to various substances .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2-bromo-4-ethylphenoxy)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-2-7-3-4-9(8(11)5-7)15-6-10(14)13-12/h3-5H,2,6,12H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLJVRJNXTZPIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OCC(=O)NN)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2929903.png)

![(6S)-2,8,11-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-triene](/img/structure/B2929905.png)

![1'-Tert-butyl 5-methyl spiro[indoline-3,3'-piperidine]-1',5-dicarboxylate](/img/structure/B2929909.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2929910.png)

![3-cinnamyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929915.png)

![1-(4-isopropylphenyl)-4-methyl-6-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2929916.png)

![1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2929917.png)

![N-(4-chlorophenyl)-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2929921.png)

![2-(4-chlorophenoxy)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2929923.png)